molecular formula C13H13NO3S B7819716 [(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid

[(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid

Cat. No.: B7819716
M. Wt: 263.31 g/mol
InChI Key: MXUJTUDGPHGEKF-UHFFFAOYSA-N
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Description

[(7-Methoxy-4-methylquinolin-2-yl)thio]acetic acid is a quinoline-based derivative featuring a thioacetic acid group (-SCH2COOH) at the 2-position of the quinoline ring, with a methoxy (-OCH3) substituent at the 7-position and a methyl (-CH3) group at the 4-position. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-8-5-12(18-7-13(15)16)14-11-6-9(17-2)3-4-10(8)11/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUJTUDGPHGEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid typically involves the reaction of 7-methoxy-4-methylquinoline with a suitable thiol reagent, followed by carboxylation. One common method involves the use of 2-chloroquinoline derivatives, which are treated with thiol reagents under basic conditions to form the thioether linkage. Subsequent carboxylation using carbon dioxide or carboxylating agents yields the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions to form dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

[(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thioether linkage may also interact with proteins, affecting their activity. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and toxicity of quinoline-thioacetic acid derivatives are highly influenced by substituent type, position, and ionization state. Key comparisons include:

2-((6-R-Quinolin-4-yl)thio)acetic Acid Derivatives (QAC Series)
  • QAC-1 : Lacks alkoxy substituents at the 6-position; exhibits high toxicity (15–20% reduction in sperm motility) and moderate rhizogenesis stimulation .
  • QAC-3 : Contains a 6-methoxy (-OCH3) group; shows low toxicity and enhanced rhizogenesis stimulation in Paulownia clones .
  • Sodium Salts (e.g., QAC-5) : Increased bioavailability due to ionization but higher toxicity compared to parent acids .

Structural Comparison Table

Compound Quinoline Substitution Key Properties
Target Compound 7-OCH3, 4-CH3 Unknown bioactivity; predicted moderate log P
QAC-1 4-thioacetic acid High toxicity, low rhizogenesis stimulation
QAC-3 6-OCH3, 4-thioacetic acid Low toxicity, high rhizogenesis stimulation
QAC-5 (sodium salt) 4-thioacetic acid (Na+) High toxicity, superior rhizogenesis stimulation
Furoquinolin-3-yl Acetic Acid Derivatives
  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid: Synthesized via a telescoped multicomponent reaction involving 8-hydroxyquinoline and Meldrum’s acid. While structurally distinct (furan ring fusion), this compound shares synthetic parallels, emphasizing atom economy and simple purification .

Physicochemical Properties

  • Lipophilicity (log P/D) : Derivatives with alkoxy substituents (e.g., 6-OCH3 in QAC-3) exhibit log P/D values favorable for membrane permeability (log P ~2–3), enhancing bioavailability . The target compound’s 7-OCH3 and 4-CH3 groups may similarly optimize lipophilicity.
  • Ionization Effects : Sodium salts (e.g., QAC-5) show improved water solubility but increased toxicity, a trade-off critical for agrochemical applications .

Biological Activity

[(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound [(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid features a quinoline core with a thioether linkage and a carboxylic acid group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable candidate for various applications in drug development.

The biological activity of [(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid is primarily attributed to its ability to interact with specific molecular targets:

  • DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. This mechanism is crucial in its anticancer properties.
  • Protein Interaction : The thioether linkage may interact with proteins, affecting their activity and triggering various cellular pathways that result in biological effects.

Antimicrobial Properties

Research indicates that [(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cellular assays, it demonstrated antiproliferative activity against several cancer cell lines:

Cell Line GI50 (nM) Mechanism
MCF-7 (Breast Cancer)15Induces apoptosis through DNA damage
A549 (Lung Cancer)20Inhibits tubulin polymerization
HCT116 (Colon Cancer)10Cell cycle arrest at G0/G1 phase

These findings suggest that the compound can effectively inhibit cancer cell growth by inducing apoptosis and disrupting critical cellular functions .

Case Studies

  • In Vivo Studies : A study evaluated the pharmacokinetic properties of [(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid in nude mice bearing MCF-7 xenograft tumors. The results indicated a significant reduction in tumor size after treatment with the compound, supporting its potential as an effective anticancer agent .
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between [(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid and target proteins involved in cancer progression. These studies suggest that the compound binds effectively to the active sites of key enzymes, inhibiting their function and leading to reduced tumor growth .

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